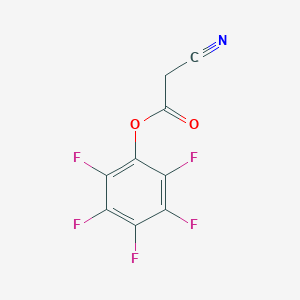

Perfluorophenyl 2-cyanoacetate

Description

Perfluorophenyl 2-cyanoacetate is a fluorinated ester derivative characterized by a perfluorophenyl group attached to a cyanoacetate backbone. Its structure combines the strong electron-withdrawing properties of the perfluorophenyl moiety with the reactivity of the cyanoacetate group, making it valuable in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for bioactive heterocycles. The perfluorophenyl group enhances thermal and chemical stability, while the cyanoacetate functionality enables nucleophilic substitutions and condensations, often utilized in multicomponent reactions (MCRs) to generate pharmacologically relevant scaffolds .

Properties

Molecular Formula |

C9H2F5NO2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-cyanoacetate |

InChI |

InChI=1S/C9H2F5NO2/c10-4-5(11)7(13)9(8(14)6(4)12)17-3(16)1-2-15/h1H2 |

InChI Key |

MXTIKFGORNNTMB-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-cyanoacetate derivatives

- Ethyl 2-cyano-2-(4-fluorophenyl)acetate (): Structure: Substitutes the perfluorophenyl group with a mono-fluorinated phenyl ring. Reactivity: Reduced electron-withdrawing effect compared to perfluorophenyl, leading to slower reaction kinetics in MCRs. Applications: Used in anti-inflammatory 2-pyridone syntheses, achieving 68–82% yields in MCRs (e.g., Scheme 16, ). Anti-inflammatory activity of derivatives (e.g., 58f: 85% IL-6 inhibition) rivals phenylbutazone .

- Ethyl (2-cyanophenyl)acetate (): Structure: Features a cyano group directly on the phenyl ring instead of the acetate side chain. Reactivity: Limited utility in MCRs due to steric hindrance from the ortho-cyano group. Applications: Primarily serves as a building block for aromatic heterocycles like thiouracils .

Perfluorophenyl-containing esters

- Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate (): Structure: Replaces the cyano group with a cyclooctyne ether. Reactivity: Designed for bioorthogonal "click" chemistry due to the strained cyclooctyne, enabling rapid conjugation without catalysts. Applications: Used in bioconjugation and material science, contrasting with the cyanoacetate’s role in drug discovery .

- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (): Structure: Thiourea derivative with a perfluorophenyl group. Reactivity: Exhibits hydrogen-bonding capacity, unlike the electrophilic cyanoacetate. Applications: Potential in catalysis and as a ligand for metal complexes, diverging from the synthetic versatility of cyanoacetates .

Stability and Environmental Considerations

- Thermal Stability: Perfluorophenyl 2-cyanoacetate > Ethyl 2-cyanoacetate (fluorine’s inertness reduces decomposition).

- Environmental Persistence: Perfluorophenyl derivatives may exhibit PFAS-like longevity (e.g., PFOS half-life >5 years in water ), whereas non-fluorinated esters degrade faster.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing perfluorophenyl-substituted cyanoacetate derivatives?

- Answer : A one-pot multicomponent reaction is highly efficient for synthesizing cyanoacetate derivatives. For example, ethyl 2-cyanoacetate can react with aldehydes and thiourea analogs under mild conditions (e.g., ethanol, 70°C) to yield functionalized products in high yields (>90%) . For perfluorophenyl derivatives, introducing electron-withdrawing groups may require adjusting reaction stoichiometry or using fluorinated solvents to enhance solubility and reactivity. Characterization via IR spectroscopy (e.g., C≡N stretch at ~2070 cm⁻¹) and NMR is critical to confirm structural integrity .

Q. How do electron-withdrawing perfluorophenyl groups influence the electronic properties of cyanoacetate esters?

- Answer : Perfluorophenyl substituents lower the energy of frontier molecular orbitals (HOMO/LUMO), as observed in BTBT derivatives, reducing the energy band gap by ~0.3–0.5 eV. This enhances electron delocalization and shifts semiconductor behavior from p-type to n-type, which is critical for organic electronics. UV-Vis and cyclic voltammetry are recommended to quantify these effects .

Q. What spectroscopic techniques are most reliable for characterizing perfluorophenyl 2-cyanoacetate derivatives?

- Answer :

- 1H/19F NMR : Detects proton environments and confirms fluorinated substituent integration. For example, a singlet at δ 4.35 ppm (CH₂) and fluorine coupling patterns confirm perfluorophenyl attachment .

- HRMS : Validates molecular ion peaks with precision (e.g., [M-H]⁻ at m/z 303.9802 for a related sulfamoyl acetic acid derivative) .

- IR Spectroscopy : Identifies functional groups like C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the semiconductor properties of this compound-based materials be resolved?

- Answer : Discrepancies often arise from impurities in fluorinated precursors or inconsistent thin-film deposition methods. Purification via recrystallization (e.g., using hexane/ethyl acetate) and controlled annealing (80–120°C under nitrogen) can improve crystallinity. Cross-validate results using X-ray diffraction (XRD) and field-effect transistor (FET) measurements to correlate structure-property relationships .

Q. What solvent systems optimize cyclocondensation reactions involving this compound?

- Answer : Polar aprotic solvents like DMF or DMSO enhance reactivity in multicomponent reactions by stabilizing intermediates. For example, a 1:1 mixture of DMF/water at 80°C achieves >85% yield in pyranoquinoline synthesis. Avoid protic solvents, which may hydrolyze the cyanoacetate ester prematurely .

Q. How do steric effects from perfluorophenyl groups impact biological activity in cyanoacetate-derived compounds?

- Answer : Fluorinated groups enhance lipophilicity and metabolic stability but may reduce binding affinity due to steric hindrance. In vitro assays (e.g., MIC testing against S. aureus) combined with molecular docking studies can identify optimal substituent positioning. For instance, meta-substituted perfluorophenyl groups show improved antimicrobial activity compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.